Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic scaffold. Its structure includes a pyridine ring fused to a pyrimidine core, with functional groups such as an ethylthio (C₂H₅S-) substituent at position 2, a pyridin-4-yl group at position 5, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-25-17-20-14-13(15(22)21-17)12(10-5-7-18-8-6-10)11(9(2)19-14)16(23)24-3/h5-8,12H,4H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSSVRYJVQAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=NC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative.
Functional Group Modifications: The ethylthio group, methyl group, and carboxylate ester are introduced through various substitution reactions, often using reagents like ethylthiol, methyl iodide, and methyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 386.47 g/mol
- IUPAC Name : Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
The compound features a complex bicyclic structure that contributes to its potential biological activities. The presence of the pyridine and tetrahydropyrimidine moieties is particularly relevant for interaction with various biological targets.
Anticancer Activity
Research indicates that compounds like this compound exhibit significant cytotoxic effects against various cancer cell lines. Specifically, it has shown activity against:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
The mechanism of action is primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound can induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has been studied for its antimicrobial effects. Pyridopyrimidine derivatives are known for their ability to inhibit bacterial growth and have been evaluated against various pathogens. The structural features of this compound may enhance its efficacy as an antimicrobial agent .
Anti-inflammatory and Analgesic Effects
Pyridopyrimidine derivatives have also been reported to possess anti-inflammatory and analgesic properties. The ability of this compound to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .
Other Biological Activities
Additional studies have highlighted other potential applications:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections.
- Antihypertensive Effects : Compounds in this class may influence blood pressure regulation.
- Inhibition of Dihydrofolate Reductase (DHFR) : This target is critical in several parasitic diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited IC50 values in the low micromolar range against MCF-7 cells. The study concluded that the compound's ability to induce cell cycle arrest at the G1 phase was significant.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
Mechanism of Action
The mechanism of action of Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the disruption of cellular signaling and growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrido[2,3-d]pyrimidine Family
Compound A: 7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydro-pyrido[2,3-d]pyrimidine ()
- Key Differences :
- Substituents: Chromen-3-yl (4-oxo-4H-chromene) at position 5 vs. pyridin-4-yl in the target compound.
- Functional Groups: Thioxo (C=S) at position 2 vs. ethylthio (C-S-C₂H₅) in the target.
- Synthesis: Achieved via condensation of 6-aminothiouracil with 4-oxo-4H-chromene-3-carboxaldehyde, yielding 85–93% under optimized conditions .
- Relevance : The chromenyl group may enhance π-π stacking interactions in biological targets, whereas the ethylthio group in the target compound could improve lipophilicity .
Compound B : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Differences :
- Core Structure: Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) vs. pyrido[2,3-d]pyrimidine in the target.
- Substituents: Trimethoxybenzylidene at position 2 and phenyl at position 5 vs. pyridin-4-yl and ethylthio in the target.
- Structural Features : The thiazolo-pyrimidine ring exhibits a flattened boat conformation with a dihedral angle of 80.94° between the fused thiazole and benzene rings . In contrast, pyrido[2,3-d]pyrimidines typically adopt less puckered conformations due to reduced steric strain.
- Synthesis : Prepared via refluxing with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde (78% yield), highlighting the role of electron-withdrawing groups in stabilizing intermediates .
Functional Group Comparisons
- Ethylthio vs. Thioxo :
- Pyridin-4-yl vs.
Pharmacological Implications
Pyrido[2,3-d]pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents. For example:
- Compound C: Methyl 4-((1-alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate () Activity: Exhibits antitumor activity via kinase inhibition.
Data Tables
Table 2: Crystallographic Data (Compound B vs. Hypothetical Target)
Biological Activity
Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, target interactions, and cytotoxic effects against various cell lines.
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 386.47 g/mol
- CAS Number : 537046-36-9
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells. The compound's interaction with CDK2 disrupts normal cell division processes, resulting in cytotoxic effects against various tumor cell lines.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| HCT-116 | 15.0 | |
| HepG-2 | 10.0 |
These values suggest that the compound is particularly effective against HepG-2 cells and could be a candidate for further development as an anticancer agent.
Target Interactions
The compound primarily targets CDK2 but may also interact with other kinases involved in cell cycle regulation. The inhibition of CDK2 leads to downstream effects on various signaling pathways associated with apoptosis and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its potent inhibitory activity against CDK2. This indicates a potential for effective therapeutic concentrations in vivo.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity :
- A study conducted on the efficacy of the compound against breast cancer cells (MCF-7) demonstrated that it induces apoptosis through the mitochondrial pathway. The study reported an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins following treatment with the compound.
-
Cell Cycle Analysis :
- Flow cytometry analysis revealed that treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle. This indicates effective cell cycle arrest mediated by CDK2 inhibition.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer: A common approach involves multi-step condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors (e.g., substituted pyrimidines, aldehydes) in glacial acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst. Reaction optimization includes monitoring reflux duration (8–10 hours) and recrystallization from solvent systems like ethyl acetate-ethanol (3:2) to obtain high-purity crystals . Key parameters to control include stoichiometry, temperature, and solvent polarity to minimize side products.
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure by analyzing bond lengths, angles, and intermolecular interactions. For related pyrimidine derivatives, SCXRD reveals puckered pyrimidine rings (deviation: ~0.224 Å from the mean plane) and dihedral angles (e.g., 80.94° between fused rings). Hydrogen-bonding networks (C–H···O) stabilize crystal packing along specific axes, which can be validated via crystallographic software (e.g., SHELX) . Refinement protocols include riding models for H-atoms and anisotropic displacement parameters for heavy atoms.
Advanced Research Questions
Q. What strategies address low synthetic yields during scale-up of this compound?
Methodological Answer: Yield optimization requires systematic parameter screening:
- Catalysts: Replace sodium acetate with stronger bases (e.g., DBU) to enhance cyclization efficiency.
- Solvent Systems: Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) before recrystallization to isolate high-purity product .
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Dynamic NMR Studies: Analyze variable-temperature H NMR to detect conformational exchange.
- DFT Calculations: Compare computed chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data, adjusting for solvent dielectric constants.
- Cross-Validation: Use complementary techniques (e.g., C NMR, mass spectrometry) to confirm functional group integrity .
Q. What role does the pyridin-4-yl substituent play in modulating biological activity?
Methodological Answer: The pyridinyl group enhances pharmacological activity through:
- Binding Interactions: The nitrogen atom participates in hydrogen bonding with target proteins (e.g., kinase active sites).
- Lipophilicity Modulation: Pyridinyl’s aromaticity improves membrane permeability, as seen in antitumor pyrrolo[2,3-d]pyrimidine derivatives .
- SAR Studies: Comparative assays with phenyl or thienyl analogs can quantify the pyridinyl group’s contribution to potency (e.g., IC values in enzyme inhibition) .
Q. How do π-halogen interactions influence the crystal packing of related compounds?
Methodological Answer: In bromophenyl-substituted analogs, Br···π interactions (3.4–3.6 Å) contribute to layered crystal packing. These interactions stabilize the lattice and can be analyzed via Hirshfeld surfaces (CrystalExplorer software). Such insights guide co-crystal design for improved solubility or stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
Methodological Answer: Variability may stem from cell-specific uptake or metabolic differences. Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
